

A-83016F (CAS: 142435-72-1): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **A-83016F**, a member of the aurodox family of antibiotics. The information is compiled for an audience with a technical background in drug development and life sciences research.

Core Compound Information

A-83016F is an antibiotic produced by an unidentified actinomycete, designated A83016.[1][2] First reported in 1992, its structure and relative stereochemistry were determined using NMR analysis of the parent compound and its diacetate derivative.[1][2] It belongs to the elfamycin family of antibiotics, a group known for their activity against Gram-positive bacteria.[3]



Property	Value	Source
CAS Number	142435-72-1	[4]
Molecular Formula	C37H55NO10	[4]
Molecular Weight	673.8 g/mol	[4]
Source	Streptomyces sp.	[2]
Appearance	Light tan to tan solid	
Purity	>95% by HPLC	_
Solubility	Soluble in DMSO	[2]
Storage	-20°C	[4]

Biological Activity

A-83016F has demonstrated weak antimicrobial activity against a panel of Gram-positive bacteria.[1][2] The minimum inhibitory concentrations (MICs) are summarized in the table below.

Organism	MIC (μg/mL)
S. pneumoniae PARK	16
S. pyogenes	32
H. influenzae	64

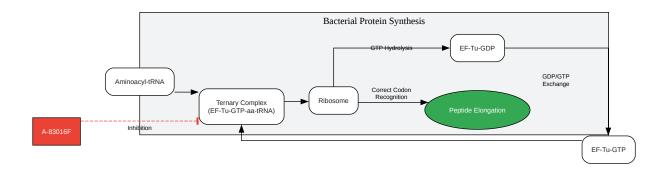
Mechanism of Action

As a member of the elfamycin and aurodox family of antibiotics, **A-83016F** is presumed to exert its antibacterial effect through the inhibition of bacterial protein synthesis. The primary target of this class of antibiotics is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[5][6][7][8]

The proposed mechanism involves the binding of **A-83016F** to EF-Tu, which stabilizes the EF-Tu-GTP-aminoacyl-tRNA complex. This stabilization prevents the release of EF-Tu from the



ribosome after GTP hydrolysis, effectively stalling protein synthesis and leading to bacterial growth inhibition.[6][7]



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Proposed mechanism of action for A-83016F.

Experimental Protocols

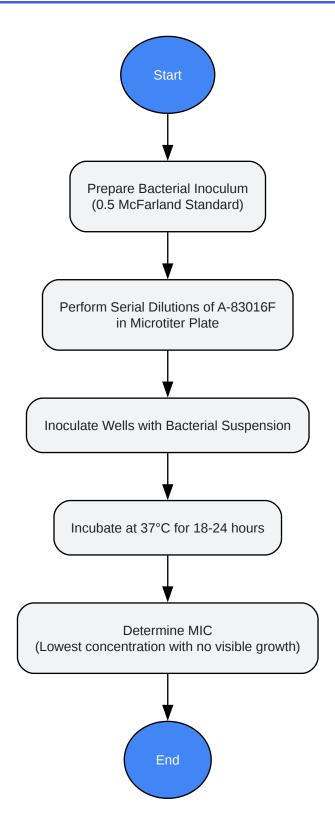
The following are generalized experimental protocols relevant to the characterization of **A-83016F**'s antibacterial activity. The specific details of the original experiments can be found in the primary literature (Smitka T.A., J. Antibiot. 1992, 45, 433).[1]

Minimum Inhibitory Concentration (MIC) Assay

The MIC of **A-83016F** against various bacterial strains can be determined using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Workflow:





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Workflow for determining Minimum Inhibitory Concentration (MIC).



Detailed Steps:

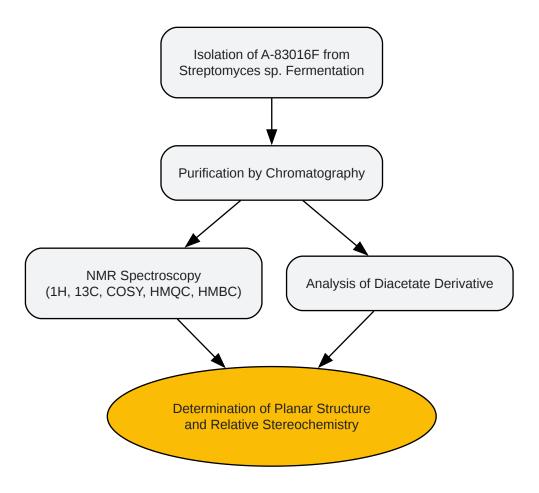
- Bacterial Culture: The test bacteria are cultured in an appropriate broth medium to achieve logarithmic growth. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Compound Dilution: A-83016F is serially diluted in a 96-well microtiter plate using a suitable broth medium.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Data Analysis: The MIC is determined as the lowest concentration of A-83016F that completely inhibits the visible growth of the bacteria.

Structure Elucidation

The chemical structure of **A-83016F** was originally determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This involves a series of experiments to determine the connectivity and spatial arrangement of atoms within the molecule.

Logical Relationship for Structure Elucidation:





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Logical flow for the structure elucidation of A-83016F.

Future Directions

While the primary mechanism of action for the aurodox family is established, further research could focus on several areas for **A-83016F**:

- Confirmation of EF-Tu Binding: Direct binding assays, such as surface plasmon resonance or isothermal titration calorimetry, could confirm the interaction between A-83016F and bacterial EF-Tu.
- Spectrum of Activity: A broader screening against a more diverse panel of clinically relevant Gram-positive and Gram-negative bacteria would provide a more complete picture of its antimicrobial potential.



- In Vivo Efficacy: Preclinical studies in animal models of bacterial infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of **A-83016F**.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of A-83016F could lead to the identification of more potent derivatives with improved pharmacological properties.

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